3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
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Overview
Description
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is a chemical compound that features a bromine atom at the 3-position and a Boc-protected piperidine group at the 5-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:
Boc Protection: The protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The coupling of the Boc-protected piperidine with the brominated pyridine.
Common reagents used in these reactions include bromine or N-bromosuccinimide for bromination, and di-tert-butyl dicarbonate for Boc protection. The coupling reaction often employs palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Various substituted pyridines.
Deprotection: 3-Bromo-5-(piperidin-4-yl)pyridine.
Cross-Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is utilized in several research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and drug candidates.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthetic transformations, while the bromine atom allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-3-pyridylboronic acid
- 3-Bromo-5-(piperidin-4-yl)pyridine
Uniqueness
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine group. This combination allows for versatile synthetic applications and provides a balance between reactivity and stability .
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYIDCDFSOOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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